molecular formula C34H34O5S B8199077 p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside

p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside

Cat. No.: B8199077
M. Wt: 554.7 g/mol
InChI Key: DDANYPHUIFTAQM-GPYWBMRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside: is a complex organic compound that belongs to the class of thioglycosides. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond. This particular compound is notable for its multiple benzyl protecting groups and a benzylidene acetal, which are commonly used in synthetic organic chemistry to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside typically involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved by reacting the glucopyranoside with benzyl chloride in the presence of a base such as sodium hydride.

    Formation of Benzylidene Acetal: The 4-O and 6-O positions are protected by forming a benzylidene acetal. This is done by reacting the partially protected glucopyranoside with benzaldehyde in the presence of an acid catalyst.

    Introduction of the Thiol Group: The thiol group is introduced by reacting the protected glucopyranoside with p-tolyl thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene acetal, converting it back to the diol.

    Substitution: The benzyl protecting groups can be removed through hydrogenolysis, where hydrogen gas and a palladium catalyst are used.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for hydrogenolysis.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Deprotected glucopyranoside.

Scientific Research Applications

Chemistry

    Protecting Group Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Glycosylation Reactions: It serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.

Biology

    Enzyme Studies: Used in studies involving glycosidase enzymes to understand their mechanism of action and substrate specificity.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of glycopolymers and other materials with specific properties.

Mechanism of Action

The mechanism by which p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside exerts its effects involves the interaction of its thioglycosidic bond with glycosidase enzymes. The sulfur atom in the glycosidic bond makes it more resistant to hydrolysis compared to oxygen, allowing it to act as a competitive inhibitor of glycosidases. This inhibition can be used to study enzyme kinetics and develop enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-alpha-D-glucopyranoside
  • p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-mannopyranoside

Uniqueness

The uniqueness of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside lies in its specific configuration and protecting groups, which make it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups. Its resistance to hydrolysis also makes it a valuable tool in enzyme inhibition studies.

Properties

IUPAC Name

(2R,4aR,6S,7R,8S,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3/t29-,30-,31+,32-,33-,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDANYPHUIFTAQM-GPYWBMRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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